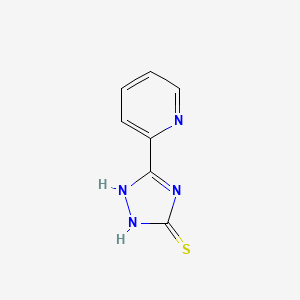

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

Beschreibung

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of chemistry. This class of compounds is pivotal in both biological systems and synthetic chemistry due to its wide range of pharmacological and chemical properties. nih.gov Azaheterocycles, particularly those containing nitrogen, are of special interest.

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle with three nitrogen atoms. mdpi.com This structural motif is a cornerstone in medicinal chemistry and is found in numerous commercial drugs. mdpi.com Research into triazoles is continuous, aiming to uncover new pharmacological applications. nih.gov The versatility of the triazole core allows for a broad range of substituents, enabling the creation of diverse and novel bioactive molecules. nih.gov

Significance of Triazole and Pyridyl Moieties in Chemical Systems

The distinct chemical architecture of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is derived from its constituent triazole and pyridyl moieties, both of which are significant pharmacophores.

Triazole Moiety: The 1,2,4-triazole ring is a key building block in the development of therapeutic agents. mdpi.com Its importance stems from its ability to engage in various biological mechanisms and its presence in drugs with a wide array of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com The three nitrogen atoms in the triazole structure offer multiple sites for structural modifications, facilitating the generation of therapeutically potent agents. nih.gov Due to their dipole character, hydrogen bonding capacity, and rigidity, 1,2,4-triazoles can interact with biological receptors with high affinity. nih.gov

Pyridyl Moiety: Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is another crucial scaffold present in a vast number of biologically active compounds and natural products. researchgate.netconnectjournals.com The integration of a pyridine ring into a molecular structure can enhance its biological activity and provide extensive synthetic possibilities due to its multiple reaction sites. researchgate.net The combination of triazole and pyridine rings in a single molecule is a common strategy in medicinal chemistry to develop compounds with potentially improved efficacy. researchgate.net

The presence of the thiol (-SH) group further enhances the compound's chemical reactivity and its potential for applications, particularly in coordination chemistry, where it can form stable complexes with metal ions. chemimpex.com

Scope and Research Focus on 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

Research on 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- and its derivatives is primarily centered on exploring their potential biological and medicinal applications. The unique combination of the triazole, pyridine, and thiol functionalities makes it a subject of significant interest in drug discovery and development.

Key areas of investigation include:

Antimicrobial and Antifungal Activity: Triazole derivatives are well-known for their efficacy against various pathogens. chemijournal.com Research has focused on the potential of compounds like 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- as antibacterial and antifungal agents. connectjournals.comnih.gov The mechanism of action for many triazole antifungals involves the inhibition of ergosterol (B1671047) synthesis, a critical component of fungal cell membranes. nih.govchemijournal.com

Anticancer Properties: The development of new anticancer agents is a major area of research in medicinal chemistry, and heterocyclic scaffolds like triazole and pyridine are prominent in many potential anticancer compounds. researchgate.net Studies have investigated the anticancer potential of various 1,2,4-triazole-pyridine hybrid derivatives. researchgate.net

Synthesis and Characterization: A significant portion of the research involves the synthesis and structural confirmation of the compound. Synthesis typically involves the condensation of a pyridine derivative with a 1,2,4-triazole precursor, followed by the introduction of the thiol group. Characterization relies on a range of spectroscopic techniques to confirm the molecular structure and purity, as detailed in the table below.

Table 1: Common Analytical Techniques in the Study of 1,2,4-Triazole Derivatives

| Technique | Purpose | Typical Findings for Triazole-Thiol Structures |

|---|---|---|

| FT-IR Spectroscopy | Identifies functional groups | Shows characteristic stretching vibrations for S-H (around 2560-2580 cm⁻¹), C=N (around 1520-1560 cm⁻¹), and aromatic C-H bonds. nih.gov |

| NMR Spectroscopy | Elucidates the molecular structure | ¹H NMR spectra show signals for the S-H proton (often a broad singlet at high delta values, e.g., 12.5-14.0 ppm), aromatic protons of the pyridine ring, and the N-H proton of the triazole ring. nih.govmdpi.com ¹³C NMR confirms the carbon framework. ajol.info |

| Mass Spectrometry | Determines molecular weight and fragmentation patterns | Confirms the molecular weight of the synthesized compound. researchgate.net |

| Thermal Analysis (TGA/DSC) | Investigates thermal stability | Provides information on the decomposition patterns and thermal stability of the compound. jocpr.com |

The ability of the thiol group and the nitrogen atoms in both rings to participate in metal coordination also opens avenues for research in materials science and catalysis. chemimpex.com The ongoing investigation into this and related compounds holds promise for the development of new therapeutic agents and materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQELXNGDFDVDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186081 | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32362-89-3 | |

| Record name | 1,2-Dihydro-5-(2-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32362-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032362893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h 1,2,4 Triazole 3 Thiol, 5 2 Pyridyl

Precursor Synthesis and Reaction Pathways for the 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring is a pivotal step in the synthesis of the target compound. The most prevalent and well-established method involves the cyclization of thiosemicarbazide (B42300) intermediates.

Cyclization Reactions Involving Thiosemicarbazides

The classical and most widely employed route to 5-substituted-1,2,4-triazole-3-thiols commences with the synthesis of a 1-aroyl-4-substituted thiosemicarbazide precursor. In the case of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-, the synthesis begins with the reaction of 2-pyridine carbohydrazide (B1668358) with an appropriate isothiocyanate. For instance, the reaction of isomeric pyridine (B92270) carboxylic acid hydrazides with allylisothiocyanate yields the corresponding 1-(picolinoyl)-4-allyl-thiosemicarbazides. cymitquimica.com

The subsequent and crucial step is the intramolecular cyclization of the thiosemicarbazide intermediate. This transformation is typically achieved under basic conditions. Refluxing the thiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), induces cyclization to furnish the desired 1,2,4-triazole-3-thiol ring system. nih.govekb.egnih.gov The general mechanism involves the deprotonation of a nitrogen atom, followed by nucleophilic attack on the carbonyl carbon and subsequent dehydration.

A specific example is the synthesis of 4-allyl-5-(pyridin-2-yl)-4H- nih.govontosight.airesearchgate.nettriazole-3-thiol, which is achieved by refluxing 1-(pyridin-2-ylcarbonyl)-4-allyl-thiosemicarbazide in a 2N NaOH solution. The reaction proceeds to completion within a few hours, and upon cooling and acidification, the product precipitates and can be isolated in good yield. cymitquimica.com

Table 1: Synthesis of 4-allyl-5-(pyridin-2-yl)-4H- nih.govontosight.airesearchgate.nettriazole-3-thiol via Thiosemicarbazide Cyclization cymitquimica.com

| Precursor | Reagents and Conditions | Product | Yield | Melting Point (°C) |

| 1-(Pyridin-2-ylcarbonyl)-4-allyl-thiosemicarbazide | 2N NaOH, reflux, 2-3 h | 4-Allyl-5-(pyridin-2-yl)-4H- nih.govontosight.airesearchgate.nettriazole-3-thiol | 84% | 182-183 |

Alternative Synthetic Approaches to the 1,2,4-Triazole Core

While the thiosemicarbazide route is predominant, alternative methods for constructing the 5-(pyridin-2-yl)-1,2,4-triazole-3-thiol scaffold exist. One notable approach involves the transformation of a pre-existing heterocyclic ring. Specifically, 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol (B1301711) can be converted into the corresponding 4-amino-1,2,4-triazole-3-thiol (B7722964) by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.com This method provides an alternative pathway to a closely related derivative, which can potentially be deaminated to yield the target compound.

This two-step process begins with the reaction of a pyridine carbohydrazide with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-oxadiazole-2-thiol. Subsequent treatment with hydrazine hydrate leads to the ring transformation into the 4-amino-1,2,4-triazole-3-thiol. mdpi.com

Derivatization Strategies via the Thiol Group of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

The presence of a reactive thiol group on the 1,2,4-triazole ring offers a prime site for a variety of chemical modifications, enabling the synthesis of a vast library of derivatives. The thiol group exists in tautomeric equilibrium with the thione form, with the thione form generally being predominant. ijsr.net

S-Alkylation Reactions and Analog Synthesis

The most common derivatization strategy for 1,2,4-triazole-3-thiols is S-alkylation. The sulfur atom, being a soft nucleophile, readily reacts with a wide range of electrophiles, such as alkyl and benzyl (B1604629) halides, in the presence of a base. mdpi.com This reaction is highly regioselective, with alkylation occurring exclusively at the sulfur atom. chemicalbook.comresearchgate.net

For example, the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various alkyl bromides in a methanolic solution of sodium hydroxide proceeds smoothly at room temperature to afford the corresponding S-alkylated products. nih.gov Similarly, substituted phenacyl bromides can be used as alkylating agents to introduce a keto functionality, which can serve as a handle for further transformations. amhsr.org The reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in refluxing ethanol (B145695) leads to the formation of S-phenacyl derivatives. amhsr.org

A specific example of S-functionalization is the synthesis of 2-((5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. This is achieved through the reaction of the parent triazole-thiol with chloroacetic acid in the presence of a base. researchgate.net

Table 2: Examples of S-Alkylation Reactions of Pyridyl-Substituted 1,2,4-Triazole-3-thiols

| Triazole Precursor | Alkylating Agent | Base/Solvent | Product | Reference |

| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Ethyl bromide | NaOH/Methanol | 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethane | nih.gov |

| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Substituted phenacyl bromides | Ethanol (reflux) | 4-Amino-3-((2-oxo-2-phenylethyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazole | amhsr.org |

| 5-(Pyridin-2-yl)-1H-1,2,4-triazole-3-thiol | Chloroacetic acid | Base | 2-((5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | researchgate.net |

Functionalization for Diverse Chemical Scaffolds

Beyond simple S-alkylation, the thiol group can be utilized to construct more complex and diverse chemical scaffolds. The S-alkylated products can serve as versatile intermediates for further cyclization reactions. For instance, the reaction of 5-pyridin-yl-1,2,4-triazole-3-thiols with α-halocarbonyl compounds under basic conditions yields S-alkylated intermediates. Subsequent treatment of these intermediates with a strong acid, such as sulfuric acid, can induce cyclization to form fused thiazolo[3,2-b] nih.govontosight.airesearchgate.nettriazole systems. researchgate.net

Modifications of the Pyridyl Moiety and Triazole Ring System

While derivatization of the thiol group is the most common strategy, modifications of the pyridyl moiety and the triazole ring itself offer additional avenues for creating structural diversity.

Modifications of the pyridyl ring can be achieved through standard pyridine chemistry, although the reactivity may be influenced by the electron-withdrawing nature of the triazole ring. Such modifications could include electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions. More feasible are nucleophilic aromatic substitution reactions on pyridyl halides or the introduction of functional groups prior to the triazole ring formation.

The triazole ring itself can also be a site for further reactions. For instance, in derivatives containing a 4-amino group, this exocyclic amine can be functionalized. A common reaction is the condensation with aldehydes to form Schiff bases. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reacts with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid to yield the corresponding 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols. mdpi.com

Furthermore, N-arylation of the triazole ring can be achieved under metal-catalyzed conditions. For example, copper-catalyzed N-arylation of 1,2,4-triazoles with aryl halides has been reported, which could potentially be applied to the 5-(2-pyridyl) derivative. researchgate.net

In-situ Monitoring and Characterization of Synthetic Processes

The real-time monitoring of the synthesis of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is crucial for ensuring reaction completion, optimizing process parameters, and guaranteeing product quality. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. This section explores the application of spectroscopic and chromatographic techniques for the in-situ evaluation of the synthetic progress and purity assessment of the target compound.

Spectroscopic Techniques for Reaction Progress Evaluation

Spectroscopic methods are powerful non-invasive tools for real-time monitoring of chemical reactions. By tracking changes in the concentration of reactants, intermediates, and products, these techniques provide valuable kinetic and mechanistic insights. For the synthesis of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-, which typically involves the cyclization of a thiosemicarbazide precursor, several spectroscopic methods can be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a valuable technique for monitoring the progress of the cyclization reaction. The transformation of the thiosemicarbazide precursor to the triazole ring can be followed by observing the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the product. For instance, the C=S stretching and N-H bending vibrations of the thiosemicarbazide would diminish, while new bands associated with the C=N and N-C=S vibrations of the triazole ring would emerge.

A hypothetical reaction monitoring scenario using in-situ FTIR could involve tracking the intensity of a key vibrational band over time. The following table illustrates how the intensity of a characteristic peak of the thiosemicarbazide precursor might decrease during the reaction.

Interactive Data Table: In-situ FTIR Monitoring of Thiosemicarbazide Consumption

| Time (minutes) | Reactant Peak Intensity (Absorbance Units) |

| 0 | 1.25 |

| 15 | 0.98 |

| 30 | 0.72 |

| 45 | 0.45 |

| 60 | 0.21 |

| 75 | 0.05 |

| 90 | < 0.01 |

Raman Spectroscopy: Similar to FTIR, in-situ Raman spectroscopy can be used to monitor the synthesis. Raman is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. The formation of the triazole ring would result in characteristic changes in the Raman spectrum, which can be quantitatively correlated with the extent of the reaction.

UV-Visible (UV-Vis) Spectroscopy: The formation of the 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- ring system leads to a distinct chromophore that absorbs in the UV-Vis region. The progress of the reaction can be monitored by measuring the increase in absorbance at a specific wavelength corresponding to the product. This technique is particularly useful for determining reaction kinetics. A study on similar triazole derivatives has shown characteristic absorption maxima that can be leveraged for monitoring.

The following table provides a hypothetical example of monitoring the formation of the product using UV-Vis spectroscopy by measuring the absorbance at the λmax of the product.

Interactive Data Table: Reaction Progress Monitored by UV-Vis Spectroscopy

| Time (minutes) | Product Absorbance at λmax |

| 0 | 0.05 |

| 10 | 0.25 |

| 20 | 0.48 |

| 30 | 0.65 |

| 40 | 0.78 |

| 50 | 0.85 |

| 60 | 0.88 |

Chromatographic and Separation Methods for Product Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of the synthesized 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- and for separating it from unreacted starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both in-process control and final product purity analysis. An online HPLC system can be coupled to the reactor to automatically withdraw, dilute, and inject samples for analysis at regular intervals. A reversed-phase HPLC method would be suitable for separating the polar starting materials from the more moderately polar triazole product. The chromatogram would show the decrease in the peak area of the reactants and the increase in the peak area of the product over time, allowing for the determination of reaction conversion and the detection of any impurities.

The following interactive table illustrates a hypothetical online HPLC analysis of the reaction mixture.

Interactive Data Table: Online HPLC Monitoring of Product Formation

| Time (minutes) | Reactant A (%) | Reactant B (%) | Product (%) | Impurities (%) |

| 0 | 48.5 | 51.0 | 0.5 | 0.0 |

| 20 | 35.2 | 38.5 | 25.8 | 0.5 |

| 40 | 21.8 | 24.1 | 53.2 | 0.9 |

| 60 | 8.5 | 10.2 | 80.1 | 1.2 |

| 80 | 1.2 | 2.5 | 95.1 | 1.2 |

| 100 | < 0.1 | 0.5 | 98.2 | 1.3 |

Thin-Layer Chromatography (TLC): TLC is a simpler and faster technique often used for qualitative monitoring of reaction progress. By spotting the reaction mixture on a TLC plate at different time points and eluting with an appropriate solvent system, the disappearance of reactant spots and the appearance of the product spot can be visualized. This method provides a quick assessment of whether the reaction has gone to completion.

Advanced Spectroscopic Elucidation of 1h 1,2,4 Triazole 3 Thiol, 5 2 Pyridyl and Its Derivatives

Vibrational Spectroscopy Applications for 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule. The tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms of these compounds is a key feature that can be investigated using these methods. nih.govresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For the pyridyl-substituted 1,2,4-triazole-3-thiol series, key vibrational bands are associated with the N-H, S-H, C=S, C=N, and aromatic C-H groups.

In studies of the 5-(3-pyridyl) and 5-(4-pyridyl) isomers, the spectra show characteristic bands that confirm the molecular structure. A broad band observed in the 3400-3000 cm⁻¹ region is typically assigned to N-H stretching vibrations, often overlapping with aromatic C-H stretching modes. nih.govresearchgate.net The presence of a thione C=S group, indicating the dominance of the thione tautomer in the solid state, is identified by a band in the 1250-1350 cm⁻¹ region. The C=N stretching vibrations of the triazole ring are typically observed around 1600-1650 cm⁻¹. mdpi.com Vibrations corresponding to the pyridine (B92270) ring (C=C and C-N stretching) also appear in the 1600-1400 cm⁻¹ fingerprint region.

For the target compound, 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- , similar characteristic absorptions are expected. The precise positions of the pyridine ring vibrations may shift slightly due to the different substitution pattern.

Table 1: Selected FT-IR Vibrational Frequencies (cm⁻¹) for Derivatives of 1H-1,2,4-Triazole-3-thiol

| Vibrational Mode | 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov | 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol researchgate.net | Expected Range for 5-(2-pyridyl)- isomer |

|---|---|---|---|

| N-H Stretch | 3258 | ~3100-3000 | 3300-3000 |

| Aromatic C-H Stretch | 3084, 3048 | 3085, 3025 | 3100-3000 |

| C=N Stretch (Triazole) | 1636 | 1612 | 1640-1610 |

| C=C/C=N Stretch (Pyridine) | 1588, 1477, 1421 | 1595, 1541, 1481, 1412 | 1600-1400 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of 5-(3-pyridyl) and 5-(4-pyridyl) isomers, Raman spectra provide further confirmation of the vibrational assignments. nih.govresearchgate.net

Key features in the Raman spectra include strong bands for the symmetric breathing modes of the pyridine and triazole rings. The C=S stretching vibration, which is often weak in the IR spectrum, can sometimes be more clearly observed in the Raman spectrum. For the 4-pyridyl isomer, a prominent band at 1612 cm⁻¹ is assigned to a combination of C=N stretching and other ring vibrations. researchgate.net The S-H stretch, if the thiol tautomer were present, would be expected around 2500-2600 cm⁻¹, but this is typically absent or very weak, further supporting the thione form's predominance in the solid state. semanticscholar.org

The Raman spectrum of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- would be expected to show a similar pattern, with the most significant differences appearing in the modes involving the pyridine ring due to the change in symmetry and electronic distribution from the ortho-position of the nitrogen atom.

Table 2: Selected Raman Frequencies (cm⁻¹) for Derivatives of 1H-1,2,4-Triazole-3-thiol

| Vibrational Mode | 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov | 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol researchgate.net | Expected Range for 5-(2-pyridyl)- isomer |

|---|---|---|---|

| N-H Stretch | 3258 | - | ~3250 |

| Aromatic C-H Stretch | 3085, 3065 | 3085, 3061 | 3100-3050 |

| C=N/C=C Ring Stretch | 1637, 1589 | 1612, 1541 | 1640-1540 |

| C=S Stretch | 1344 | 1348 | 1350-1340 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, allows for unambiguous structure determination.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons. In DMSO-d₆, the labile protons of the triazole ring (N-H) and the thiol group (S-H) typically appear as broad singlets at a low field (downfield), often above 13 ppm. nih.govresearchgate.net The protons of the pyridyl ring exhibit characteristic chemical shifts and coupling patterns that are highly dependent on the substitution position.

For the 5-(4-pyridyl) isomer , the spectrum is simpler due to symmetry: two sets of doublets are observed, corresponding to the H-2'/H-6' and H-3'/H-5' protons. researchgate.net

For the 5-(3-pyridyl) isomer , four distinct signals are expected for the four pyridyl protons, showing more complex splitting patterns (e.g., doublet, triplet of doublets). nih.gov

For the 5-(2-pyridyl) isomer , four distinct signals for the pyridyl protons are also expected. The proton adjacent to the ring nitrogen (H-6') would likely be the most downfield due to deshielding effects. The proximity of the pyridyl ring to the triazole ring would influence the chemical shifts compared to the other isomers.

Table 3: Experimental and Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | 5-(3-pyridyl)- Isomer nih.gov | 5-(4-pyridyl)- Isomer researchgate.net | Expected for 5-(2-pyridyl)- Isomer |

|---|---|---|---|

| N-H / S-H (Triazole) | 14.15 (br s, 1H), 13.91 (br s, 1H) | 13.84 (br s, 1H) | ~14.0 (br s, 1-2H) |

| H-2' (Pyridyl) | 9.09 (d) | 8.65 (d) | - |

| H-3' (Pyridyl) | - | 7.78 (d) | ~7.5 (t) |

| H-4' (Pyridyl) | 8.27 (dt) | - | ~8.0 (t) |

| H-5' (Pyridyl) | 7.57 (dd) | 7.78 (d) | ~7.9 (d) |

¹³C NMR spectroscopy maps the carbon framework of a molecule. The triazole ring carbons typically resonate at distinct chemical shifts; the C=S carbon (C3) is highly deshielded, appearing around 167-169 ppm, while the C5 carbon attached to the pyridine ring appears further upfield. nih.govresearchgate.net The chemical shifts of the pyridine carbons are also diagnostic of the substitution pattern.

For the 5-(2-pyridyl)- isomer , the C2' carbon of the pyridine ring (the point of attachment to the triazole) and the adjacent C2 carbon would show distinct shifts. The relative positions of the other pyridine carbons would follow predictable patterns based on the electron-withdrawing nature of the ring nitrogen.

Table 4: Experimental and Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | 5-(3-pyridyl)- Isomer nih.gov | 5-(4-pyridyl)- Isomer researchgate.net | Expected for 5-(2-pyridyl)- Isomer |

|---|---|---|---|

| C3 (C=S) | 167.6 | 168.9 | ~168 |

| C5 | 146.6 | 147.2 | ~147 |

| C2' (Pyridyl) | 149.3 | 150.3 | ~150 |

| C3' (Pyridyl) | 124.0 | 121.2 | ~121 |

| C4' (Pyridyl) | 134.5 | 139.0 | ~137 |

| C5' (Pyridyl) | 127.3 | 121.2 | ~125 |

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically over two or three bonds). For 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- , a COSY spectrum would show cross-peaks connecting all adjacent protons on the pyridine ring (H-3' with H-4', H-4' with H-5', and H-5' with H-6'), confirming their sequence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively assign each proton signal to its corresponding carbon in the pyridine ring (e.g., H-3' to C3', H-4' to C4', etc.). ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful structure elucidation tools, showing correlations between protons and carbons over two to three bonds. For the 5-(2-pyridyl) isomer, the key HMBC correlation would be from the pyridyl protons H-3' and H-6' to the triazole carbon C5. This long-range coupling would definitively prove the connectivity between the two heterocyclic rings and establish the 5-(2-pyridyl) substitution pattern. ustc.edu.cn Other important correlations would exist between the triazole N-H proton and the C3 and C5 carbons.

Table 5: Key Expected 2D NMR Correlations for 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-3' ↔ H-4' ↔ H-5' ↔ H-6' | Confirms adjacency of pyridine protons. |

| HSQC | H-3' ↔ C3'; H-4' ↔ C4'; etc. | Assigns protonated carbons of the pyridine ring. |

| HMBC | H-3' → C5, C2', C4' | Confirms connectivity and relative positions. |

| HMBC | H-6' → C5, C2' | Crucially confirms the link between the pyridine and triazole rings. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

The electronic absorption spectrum of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- and its isomers is characterized by absorption bands in the UV region, which arise from electronic transitions within the molecule. The spectrum is primarily influenced by the π → π* and n → π* transitions associated with the conjugated system formed by the pyridine and 1,2,4-triazole (B32235) rings.

Studies on the isomeric compound, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, have been conducted using both experimental measurements and theoretical calculations, such as those based on density functional theory (DFT). tandfonline.comresearchgate.net These investigations help in assigning the observed absorption bands to specific electronic transitions. For instance, the gas-phase UV absorption spectrum of the parent 1,2,3-triazole ring is dominated by a π → π* transition at approximately 205 nm. researchgate.netrsc.org The presence of the pyridine ring and the thiol group introduces additional transitions and causes shifts in the absorption maxima (λmax).

In a study on 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol in DMSO, experimental absorption wavelengths were observed at 304 nm and 255 nm. nih.gov Similarly, for the 4-pyridyl isomer, absorption maxima have been reported. tandfonline.comresearchgate.net Another derivative, 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole, showed a λmax at 221.9 nm when measured in DMF. nih.gov These electronic transitions are sensitive to the solvent environment. researchgate.net The absorption bands of the 2-pyridyl isomer are expected to fall within a similar range, corresponding to the excitation of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

Table 1: Experimental UV-Vis Absorption Maxima for Pyridyl-1,2,4-triazole-3-thiol Isomers and Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | DMSO | 304, 255 | nih.gov |

| 4-[{1-(4-nitrophenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | DMF | 221.9 | nih.gov |

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds like 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- by analyzing their fragmentation patterns upon ionization. Using techniques such as electrospray ionization (ESI), the compound can be observed as a protonated molecule [M+H]⁺. oup.commdpi.com

The fragmentation of 1,2,4-triazole derivatives typically involves the cleavage of the heterocyclic rings and the loss of small neutral molecules. researchgate.net For 1,2,4-triazole-3-thiol compounds, a key diagnostic feature in ESI mass spectrometry is the potential distinction between the thiol and thione tautomers. oup.com The thiol tautomer has been observed to form a dimeric ion with an –S–S– linkage, alongside the molecular ion (M•⁺ or [M+H]⁺). oup.com A characteristic fragmentation pathway for many triazoles involves the loss of a nitrogen molecule (N₂). nih.gov

For 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- (molecular weight: 178.22 g/mol ), the expected fragmentation pattern would include:

Molecular Ion Peak: A prominent peak at m/z 178 (for M•⁺) or 179 (for [M+H]⁺).

Ring Cleavage: Fragmentation of the triazole ring, potentially leading to the loss of N₂ or HCN.

Pyridine Ring Fragmentation: Cleavage of the attached pyridyl group.

Loss of Sulfur-containing Fragments: Loss of SH or H₂S.

The fragmentation pathways for isomeric 1,2,3-triazoles and 1,2,3-thiadiazoles have been shown to sometimes involve gas-phase rearrangements, where one isomer converts to the other before fragmenting, leading to common fragment ions. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- (C₇H₆N₄S)

| m/z (Mass/Charge) | Possible Fragment Identity | Fragmentation Pathway |

| 179 | [M+H]⁺ | Protonation of the parent molecule |

| 178 | [M]⁺• | Molecular ion |

| 151 | [M-HCN]⁺• or [M-N₂H]⁺ | Loss of hydrogen cyanide or N₂H from the triazole ring |

| 145 | [M-SH]⁺ | Loss of the sulfhydryl radical |

| 104 | [C₅H₄N-CN]⁺ | Fragment of the pyridyl-triazole structure |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

While the specific crystal structure for 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is not detailed in the provided search results, extensive crystallographic data exists for its isomer, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, and other closely related triazole derivatives. mdpi.commdpi.comnih.gov This information allows for a well-founded prediction of its solid-state characteristics.

The crystal structure of the 4-pyridyl isomer has been deposited in the Cambridge Crystallographic Data Centre (CCDC), indicating its structure has been resolved. nih.gov Analysis of similar triazole-thione structures reveals that these molecules often crystallize in monoclinic or triclinic systems. mdpi.com The solid-state structure is heavily influenced by non-covalent interactions, particularly hydrogen bonding. The presence of the N-H protons on the triazole ring and the thiol (S-H) group allows for the formation of extensive hydrogen bond networks, which dictate the molecular packing in the crystal lattice.

In the crystal structure of related compounds, such as 4-Amino-5-indolyl-1,2,4-triazole-3-thione, the triazole and the adjacent aromatic ring are often twisted relative to each other. mdpi.com The molecular packing is dominated by a variety of intermolecular contacts, including H···H, C···H, N···H, and S···H interactions. mdpi.commdpi.com It is expected that the 5-(2-pyridyl)- isomer would exhibit similar structural features, with the nitrogen atom of the pyridine ring potentially participating as a hydrogen bond acceptor, further stabilizing the crystal structure.

Table 3: Representative Crystallographic Data for the Isomeric Compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol

| Parameter | Value | Reference |

| CCDC Number | 665214 | nih.gov |

| Empirical Formula | C₇H₆N₄S | nih.gov |

| Crystal System | Data available in CCDC | nih.gov |

| Space Group | Data available in CCDC | nih.gov |

| Key Interactions | Expected N-H···N, N-H···S, S-H···N |

Computational and Theoretical Studies on 1h 1,2,4 Triazole 3 Thiol, 5 2 Pyridyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. For the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule, calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine its ground state properties. tandfonline.comresearchgate.nettandfonline.com

The first step in computational analysis is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict its most stable conformation. researchgate.net For the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule, the optimized structure reveals key bond lengths and angles. For instance, the C-S bond is calculated to be 1.778 Å in its thione form, while the S-H bond in the thiol form is 1.348 Å. researchgate.net The bond connecting the pyridine (B92270) and triazole rings (C1-C6) has a calculated length of 1.464 Å. tandfonline.com The dihedral angles between the rings are also crucial; conformational analysis seeks to identify the most stable rotational isomers (conformers) by mapping the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol Data sourced from Gökce et al. tandfonline.comresearchgate.net

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C1-C6 | 1.464 |

| N-N (triazole) | 1.359 | |

| S-H | 1.348 | |

| N-H | 1.008 | |

| C-H (pyridine) | 1.082 - 1.086 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.com

For 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, the HOMO is primarily localized on the sulfur atom and the triazole ring, while the LUMO is distributed across the pyridine ring. researchgate.net This distribution suggests that the triazole-thiol moiety is the primary site for electrophilic attack, whereas the pyridine ring is the likely site for nucleophilic attack. The calculated HOMO and LUMO energies are -6.55 eV and -1.89 eV, respectively, resulting in an energy gap of 4.66 eV. researchgate.net This relatively large energy gap indicates high kinetic stability.

Table 2: Calculated FMO Energies for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol Data sourced from Gökce et al. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.55 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.66 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic reactions. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. tandfonline.com

The MEP analysis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol shows the most negative potential (red) is located around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group. tandfonline.comresearchgate.net The most positive potential (blue) is found over the hydrogen atoms, particularly the N-H and S-H protons, indicating their susceptibility to deprotonation. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Peak Assignment

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., stretching, bending, or twisting of bonds). researchgate.net These calculations are crucial for confirming the molecular structure and interpreting experimental spectroscopic data. For 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, theoretical calculations have been shown to be in good agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra, allowing for a detailed assignment of the vibrational modes. tandfonline.comresearchgate.net For example, the characteristic N-H stretching vibration is predicted and observed around 3400 cm⁻¹, while the C=S stretching appears at a lower frequency. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. tandfonline.comresearchgate.net The strength of these interactions is quantified by the stabilization energy, E(2).

In the case of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, NBO analysis reveals significant delocalization of electron density from lone pairs on the nitrogen and sulfur atoms to antibonding orbitals (π) of the aromatic rings. tandfonline.comresearchgate.net The strongest interactions involve n → π and π → π* transitions, which contribute to the stability of the molecule. For instance, a significant charge transfer is observed from the lone pair of the sulfur atom to the π* orbitals of the adjacent C=N bond within the triazole ring. These interactions are fundamental to understanding the molecule's electronic structure and stability. researchgate.net

Theoretical Investigation of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which has uses in telecommunications and optical data storage. Computational methods can predict the NLO properties of a molecule, such as its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). tandfonline.comresearchgate.net

Theoretical calculations for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol indicate that the molecule possesses significant NLO properties. The calculated dipole moment and first hyperpolarizability are substantial, suggesting that the compound could be a candidate for NLO materials. The large β value is attributed to the intramolecular charge transfer from the electron-donating thiol and triazole groups to the electron-accepting pyridine ring. tandfonline.comresearchgate.net

Table 3: Calculated NLO Properties for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol Data sourced from Gökce et al. tandfonline.comresearchgate.net

| Parameter | Calculated Value |

| Dipole Moment (μ) | 3.63 Debye |

| Mean Polarizability (α) | 18.06 x 10-24 esu |

| First Hyperpolarizability (β) | 2.15 x 10-30 esu |

Solvation Effects and Continuum Solvation Models in Computational Chemistry

In the computational analysis of molecular properties, the surrounding environment can play a crucial role in determining the structure, stability, and reactivity of a chemical species. For a molecule like 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-, which possesses multiple polar functional groups and can exist in different tautomeric forms, the effects of a solvent are particularly significant. Computational chemistry addresses these environmental influences through various solvation models, with continuum solvation models being a widely used and efficient approach.

Continuum solvation models treat the solvent as a continuous medium with a uniform dielectric constant, rather than as individual solvent molecules. This approximation simplifies the computational complexity significantly while often providing accurate descriptions of the bulk solvent effects. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. Several popular continuum solvation models are employed in computational studies, including the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO).

The primary application of these models in the study of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- and its analogues is to investigate the thione-thiol tautomerism in different solvent environments. In the gas phase, theoretical calculations consistently show that the thione tautomer is more stable than the thiol tautomer. However, the polarity of the solvent can significantly influence the relative stabilities of these forms.

Research on closely related 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thiones has demonstrated that polar protic solvents tend to reduce the energy difference between the tautomers, often stabilizing the thiol form. zsmu.edu.ua This is attributed to the different dipole moments of the tautomers and the ability of the solvent to stabilize charge separation. Various implementations of the PCM, such as D-PCM, C-PCM, IEF-PCM, IPCM, and SCIPCM, have been utilized to model these effects. zsmu.edu.ua

A detailed study on the isomeric 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol provides insight into the relative energies of its different tautomers in both the gas phase and in a polar aprotic solvent, dimethyl sulfoxide (B87167) (DMSO), calculated using Density Functional Theory (DFT). The data from this study can serve as a valuable reference for understanding the behavior of the 5-(2-pyridyl) isomer.

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in DMSO (kcal/mol) |

|---|---|---|

| Tautomer 1 (Thione) | 0.00 | 0.00 |

| Tautomer 2 (Thiol) | 5.25 | 1.58 |

| Tautomer 3 | 1.89 | 0.86 |

| Tautomer 4 | 8.11 | 5.23 |

| Tautomer 5 | 10.45 | 6.97 |

Data adapted from a computational study on 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol using DFT/B3LYP/6-311++G(d,p) level of theory. nih.gov Tautomer 1 is the most stable thione form.

The data clearly illustrates that while the thione form remains the most stable in both the gas phase and in DMSO, the energy difference to the thiol form (Tautomer 2) is significantly reduced in the polar solvent. This trend is expected to be similar for 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-.

Another important factor is the dipole moment of the tautomers. The thione form of similar triazole thiols generally possesses a larger dipole moment than the thiol form. The increased dipole moment leads to stronger interactions with polar solvents, which contributes to its stabilization in such environments.

| Tautomer | Dipole Moment in Gas Phase (Debye) | Dipole Moment in DMSO (Debye) |

|---|---|---|

| Tautomer 1 (Thione) | 4.27 | 5.88 |

| Tautomer 2 (Thiol) | 1.98 | 2.84 |

| Tautomer 3 | 4.98 | 6.98 |

| Tautomer 4 | 2.89 | 4.10 |

| Tautomer 5 | 6.12 | 8.51 |

Data adapted from a computational study on 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol using DFT/B3LYP/6-311++G(d,p) level of theory. nih.gov

Coordination Chemistry and Ligand Properties of 1h 1,2,4 Triazole 3 Thiol, 5 2 Pyridyl

Ligand Design Principles and Coordination Modes of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

The design of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- as a ligand is predicated on the strategic placement of donor atoms that can engage in chelation and the inherent electronic properties of its constituent rings. The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows for coordination with a variety of metal centers.

Thiol-Thione Tautomerism and its Influence on Chelation

A critical aspect of the ligand's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. In the solid state and neutral solutions, the thione form is generally predominant for 3-mercapto-1,2,4-triazoles. ijsr.net This equilibrium is significant as it dictates the mode of coordination.

Thiol Form: In the presence of a base or upon coordination to a metal ion, the ligand can be deprotonated to its thiolate form. This anionic form acts as a strong donor through the sulfur atom and can also involve the nitrogen atoms of the triazole and pyridyl rings in chelation. The formation of the thiol form has been shown to be influential in the biological activity of some 1,2,4-triazole (B32235) derivatives. researchgate.net

Thione Form: The neutral thione form can also coordinate to metal ions, typically through the sulfur atom of the C=S group and a nitrogen atom from either the triazole or pyridyl ring. Spectroscopic evidence, such as the presence of a C=S absorption band in the infrared spectrum, can help identify the coordinating form. ijsr.net

The specific tautomeric form involved in chelation influences the charge of the resulting complex and the geometry around the metal center.

Multidentate Ligand Characteristics via Sulfur and Nitrogen Donor Atoms

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is a versatile multidentate ligand with several potential coordination sites. ontosight.ai These include:

The sulfur atom of the thiol/thione group.

The nitrogen atom of the pyridyl ring.

The nitrogen atoms at positions 1, 2, and 4 of the triazole ring.

This multiplicity of donor atoms allows the ligand to adopt various coordination modes:

Monodentate: Coordination through a single donor atom, though less common for this ligand.

Bidentate: Chelation involving two donor atoms to form a stable ring with the metal ion. A common bidentate mode for a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, involves coordination through the sulfur and an adjacent nitrogen atom. nih.gov

Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This is often facilitated by the nitrogen atoms of the triazole ring.

The ability to form stable five- or six-membered chelate rings is a key feature of this ligand, contributing to the stability of its metal complexes.

Synthesis and Characterization of Metal Complexes with 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

The synthesis of metal complexes with this ligand typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with different structures and properties.

Transition Metal Complexes (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Pd(II))

A series of transition metal complexes have been synthesized with ligands structurally similar to 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-. For instance, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared in an alcoholic medium. nih.gov The general approach involves reacting the metal salt with the ligand in a 1:2 metal-to-ligand molar ratio. nih.gov The resulting complexes are often colored precipitates that can be characterized by various spectroscopic and analytical techniques. nih.gov While specific studies on Pd(II) complexes with the exact title ligand are not prevalent, related triazole-dithiolate ligands have been shown to form stable complexes with Pd(II), suggesting a similar reactivity. rsc.org

| Metal Ion | Molar Ratio (Metal:Ligand) | Reaction Medium | Proposed Geometry | Reference |

|---|---|---|---|---|

| Ni(II) | 1:2 | Alcohol | Tetrahedral | nih.gov |

| Cu(II) | 1:2 | Alcohol | Square Planar | nih.gov |

| Zn(II) | 1:2 | Alcohol | Tetrahedral | nih.gov |

| Cd(II) | 1:2 | Alcohol | Tetrahedral | nih.gov |

| Sn(II) | 1:2 | Alcohol | Tetrahedral | nih.gov |

Coordination Polymer Formation and Network Structures

The bridging capability of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- makes it a suitable building block for the construction of coordination polymers. The formation of extended network structures is often achieved under solvothermal conditions. For example, the related ligand 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol has been used to prepare Zn(II) coordination frameworks. lookchem.com Furthermore, studies on 1H-1,2,4-triazole-3-thiol with cadmium(II) have demonstrated that the choice of anions can induce a variety of coordination modes, leading to the formation of one-, two-, and three-dimensional polymers. acs.org This highlights the potential of the title ligand to form diverse and complex supramolecular architectures.

Structural Elucidation of Metal Complexes

The structures of metal complexes with 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- and related ligands are typically elucidated using a combination of analytical and spectroscopic methods.

Elemental Analysis: Confirms the stoichiometry of the complexes.

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=S, N-H, and C=N groups upon complexation.

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and helps in proposing the geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to characterize the ligand and its diamagnetic complexes, with changes in chemical shifts indicating coordination.

Magnetic Susceptibility Measurements: Determines the magnetic moment of paramagnetic complexes, which is indicative of the number of unpaired electrons and the geometry of the metal center.

Conductivity Measurements: Helps to determine whether the anions are coordinated to the metal ion or are present as counter-ions.

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FTIR | Shift in ν(C=S) and ν(N-H) bands | Coordination through sulfur and nitrogen atoms | nih.gov |

| UV-Vis | d-d transitions | Elucidation of coordination geometry | nih.gov |

| Magnetic Susceptibility | Measurement of magnetic moment | Determination of spin state and geometry | nih.gov |

| Molar Conductivity | Low values in non-coordinating solvents | Non-electrolytic nature of the complexes | nih.gov |

X-ray Crystallography of Coordinated Species

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional structure of coordination compounds. For a ligand like 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)-, coordination with metal ions would be expected to occur through several potential donor atoms: the nitrogen atoms of the pyridine (B92270) ring, the nitrogen atoms of the triazole ring, and the sulfur atom of the thiol group. This versatility could lead to the formation of mononuclear complexes, dinuclear species, or extended coordination polymers.

An X-ray crystallographic study would provide precise data on:

Coordination Geometry: The geometry around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Exact measurements of the metal-ligand bonds (M-N, M-S) which indicate the strength and nature of the interaction.

Coordination Mode: Whether the ligand acts as a monodentate, bidentate, or bridging ligand.

Without experimental crystal structures for complexes of this specific ligand, a detailed analysis of its coordinated species remains speculative.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic methods are crucial for understanding how a ligand's electronic and structural properties change upon coordination to a metal center.

Infrared (IR) Spectroscopy: In the free 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- ligand, characteristic vibrational bands for C=N, N-H, and the thione (C=S) or thiol (S-H) tautomers would be present. Upon complexation, shifts in the ν(C=N) and pyridine ring vibrations would confirm the involvement of the nitrogen atoms in coordination. A disappearance of the ν(S-H) band, coupled with a shift in the ν(C=S) band, would indicate deprotonation and coordination via the sulfur atom. The appearance of new, low-frequency bands would correspond to the formation of M-N and M-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the pyridine and triazole ring protons and carbons upon coordination, providing insight into the binding mode in solution.

Specific frequency shifts and changes in chemical shifts are dependent on the metal ion and the coordination environment, and such data is not available for the title compound.

Electronic and Magnetic Properties of Coordination Compounds

UV-Vis Spectroscopy for Electronic Transitions in Metal Centers

UV-Vis spectroscopy is used to study the electronic transitions within the d-orbitals of a transition metal ion and charge-transfer transitions between the metal and the ligand. For a complex of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)-, the spectrum would typically show:

Ligand-centered transitions: Intense absorptions in the UV region, corresponding to π→π* and n→π* transitions within the aromatic rings of the ligand.

d-d transitions: Weaker absorptions in the visible or near-IR region, resulting from the promotion of electrons between d-orbitals that are split by the ligand field. The position and intensity of these bands are indicative of the coordination geometry and the metal's oxidation state.

Ligand-to-Metal or Metal-to-Ligand Charge Transfer (LMCT/MLCT) bands: More intense absorptions that can obscure d-d transitions, arising from the transfer of electrons between ligand and metal orbitals.

Quantitative data on absorption maxima (λmax) for complexes of the 5-(2-pyridyl)- isomer are not documented.

Magnetic Susceptibility Measurements

This technique is used to determine the magnetic properties of complexes with unpaired electrons (paramagnetic centers), such as Co(II), Ni(II), or Cu(II). By measuring the magnetic susceptibility as a function of temperature, the effective magnetic moment (μeff) can be calculated. This value provides direct information on the number of unpaired electrons and the spin state (high-spin or low-spin) of the metal center. For polynuclear complexes, temperature-dependent measurements can also reveal the nature and magnitude of magnetic exchange interactions (ferromagnetic or antiferromagnetic) between metal centers. No such studies have been reported for complexes of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)-.

Advanced Applications in Materials Science and Electrochemistry

Catalytic Activity of Metal-Triazole Complexes

Metal complexes containing triazole and thiol functionalities are often investigated for their catalytic potential. The nitrogen and sulfur donor atoms can stabilize various oxidation states of the metal center, making them suitable for redox catalysis. Potential applications could include:

Oxidation reactions: Catalyzing the oxidation of alcohols, alkenes, or sulfides.

Reduction reactions: Acting as catalysts for reductions, such as in hydrogenation processes.

C-C coupling reactions: Complexes of metals like palladium or nickel are often explored as catalysts for cross-coupling reactions (e.g., Suzuki, Heck).

However, specific research detailing the use of metal complexes derived from 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- as catalysts, including data on reaction conditions, yields, and turnover numbers, is currently absent from the scientific literature.

Electrochemical Sensing Applications and Nanocomposite Integration

There is no specific information available in the reviewed scientific literature regarding the use of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- in electrochemical sensing applications or its integration into nanocomposites for such purposes. Research has been conducted on other azo-linked 1,2,4-triazole-3-thione derivatives synthesized using nanocomposites like Ag2S/RHA-MCM-41, but these studies focus on synthesis rather than sensing applications iau.ir.

Photophysical Properties of Luminescent Coordination Compounds

The unique structure of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-, with its combination of a pyridine ring, a triazole ring, and a thiol group, suggests its potential to act as a versatile ligand in coordination chemistry ontosight.ai. Coordination compounds of related 1,2,4-triazole derivatives are known to exhibit significant luminescent properties.

For instance, studies on the unsubstituted 1H-1,2,4-triazole-3-thiol (HtrzSH) have led to the synthesis of novel cadmium(II) polymers. These complexes demonstrate strong photoluminescence, with emissions in the solid state that vary from blue to orange acs.org. The coordination versatility of the triazole ligand, influenced by different anions, results in diverse structural motifs which in turn affect the photophysical properties acs.org. Similarly, other 4H-1,2,4-triazole derivatives have been synthesized and shown to possess high luminescent properties and large quantum yields of emitted photons mdpi.com.

However, specific photophysical data, such as emission wavelengths, quantum yields, and luminescence lifetimes for coordination compounds formed explicitly with 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-, are not available in the existing literature.

Corrosion Inhibition Mechanisms

Derivatives of 1,2,4-triazole-3-thiol are widely recognized as effective corrosion inhibitors for various metals, including carbon steel and aluminum brass, in acidic environments nih.govnih.govktu.lt. The general mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium nih.govmdpi.com.

The efficacy of these compounds is attributed to the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in their structure, which serve as active centers for adsorption nih.govktu.lt. The adsorption process can involve both physical (electrostatic) and chemical interactions (chemisorption) and often follows the Langmuir adsorption isotherm model ktu.ltmdpi.com. Studies on related compounds indicate that they typically function as mixed-type inhibitors, retarding both anodic metal dissolution and cathodic hydrogen evolution reactions researchgate.net.

While these principles are well-established for the 1,2,4-triazole-3-thiol class, specific experimental data and inhibition efficiency tables for 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- are not documented in the reviewed research.

Polymer Photostabilization Effects

The 1,2,4-triazole ring system is known to play a crucial role in the photostabilization of polymers like polystyrene researchgate.net. Schiff base derivatives of 4H-1,2,4-triazole-3-thiols have been shown to enhance the photostability of polystyrene films when exposed to UV irradiation researchgate.net.

The photostabilization effect is generally understood to occur through multiple mechanisms. The triazole compounds can function as:

UV absorbers: They absorb harmful UV radiation and dissipate the energy as heat, preventing the initiation of polymer degradation researchgate.netresearchgate.net.

Radical scavengers: They can intercept and neutralize free radicals formed during the photo-oxidative degradation process, thus terminating the chain reaction researchgate.net.

The effectiveness of these stabilizers is typically evaluated by monitoring the formation of photo-oxidation products (e.g., by measuring the carbonyl and hydroxyl indices via FTIR spectroscopy) and changes in the polymer's molecular weight over time researchgate.net. Despite the known utility of the triazole-thiol scaffold in this application, no studies specifically investigating the polymer photostabilization effects of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- were found.

Intermolecular Interactions and Solid State Characteristics of 1h 1,2,4 Triazole 3 Thiol, 5 2 Pyridyl

Hydrogen Bonding Networks in Crystalline Structures

The potential for extensive hydrogen bonding is a defining characteristic of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being predominant in the solid state for similar triazole-thiol compounds. This thione form provides key hydrogen bond donors (the N-H protons on the triazole ring) and acceptors (the sulfur atom and the nitrogen atoms of the triazole and pyridyl rings).

Based on analyses of related triazole structures, several hydrogen bonding motifs are anticipated to be prominent in the crystalline lattice of this compound:

N-H···S Hydrogen Bonds: This is one of the most common and robust interactions in triazole-thione crystals. Molecules can link together to form centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. These dimers can then act as building blocks for larger one-dimensional chains or two-dimensional sheets.

The interplay between these different hydrogen bonds leads to the formation of a stable, three-dimensional supramolecular network. The combination of strong N-H···S and N-H···N bonds contributes significantly to the thermodynamic stability of the crystal lattice.

π-π Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, the aromatic nature of both the 1,2,4-triazole (B32235) and the 2-pyridyl rings facilitates significant π-π stacking interactions. These non-covalent interactions are crucial in organizing the molecules in the solid state, typically involving the parallel or offset stacking of the heterocyclic rings of adjacent molecules.

In the crystal structure of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-, one can expect to observe:

(Triazole)···(Pyridine) Stacking: Interactions between the electron-deficient triazole ring of one molecule and the electron-rich pyridine (B92270) ring of a neighboring molecule.

(Pyridine)···(Pyridine) Stacking: Offset stacking of the pyridine rings.

(Triazole)···(Triazole) Stacking: Interactions between the triazole rings of adjacent molecules.

Crystal Engineering and Supramolecular Assembly

The field of crystal engineering focuses on designing and controlling the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. The compound 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- serves as an excellent example of a versatile building block, or "synthon," for constructing complex supramolecular architectures.

Furthermore, the compound's ability to act as a ligand in coordination chemistry opens another avenue for supramolecular assembly. The nitrogen and sulfur atoms can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. In these materials, the triazole ligand bridges metal centers, creating extended networks with tunable properties and potential applications in catalysis, gas storage, and materials science. The interplay between the coordination bonds, hydrogen bonding, and π-π stacking within these frameworks allows for the rational design of materials with specific topologies and functions.

Future Research Directions and Emerging Applications

Rational Design of Novel Derivatives of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- with Tailored Properties

The rational design of novel derivatives based on the 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- scaffold is a key area for future research, aiming to create molecules with specific, enhanced properties. By strategically modifying the core structure, researchers can fine-tune the electronic, steric, and coordination characteristics of the resulting compounds.

One promising approach involves the synthesis of hybrid molecules that incorporate other biologically active heterocyclic systems. mdpi.com The rationale behind this strategy is that combining different pharmacophores can lead to compounds with synergistic or novel biological activities. For instance, the amalgamation of arylpyrrole and 1,2,4-triazole (B32235) structural units has been explored to develop new antimycobacterial agents. semanticscholar.org

The synthesis of such derivatives often involves multi-step reactions. A common synthetic route to obtain the core 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- structure involves the condensation of a pyridine (B92270) derivative with a triazole precursor. ontosight.ai Further modifications can then be introduced at various positions on the pyridine or triazole rings, or at the thiol group. The following table outlines potential modification sites and their expected impact on the properties of the derivatives.

| Modification Site | Potential Substituents | Anticipated Impact on Properties |

| Pyridine Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Enhanced electron density, potential for altered coordination properties and biological activity. |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Modified electronic properties, potential for enhanced acidity of the thiol group. | |

| Triazole Ring (N-H) | Alkyl or aryl groups | Increased lipophilicity, altered solubility, and potential for different biological interactions. |

| Thiol Group (-SH) | Alkylation, arylation, or formation of disulfide bonds | Modified coordination behavior, potential for creating prodrugs or altering reactivity. |

The design and synthesis of these novel derivatives will be guided by structure-activity relationship (SAR) studies, which are crucial for identifying the molecular features responsible for desired properties. This iterative process of design, synthesis, and testing is fundamental to the development of new molecules with tailored functionalities.

Exploration of Interdisciplinary Applications in Advanced Materials

The unique structural features of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- and its derivatives make them attractive candidates for a range of applications in advanced materials. The presence of multiple nitrogen heteroatoms and a sulfur atom provides excellent coordination sites for metal ions, opening up possibilities in the development of functional materials.

Corrosion Inhibitors: Triazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, including mild steel. icrc.ac.irmdpi.com The inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The heteroatoms (N and S) in the triazole and thiol groups play a crucial role in the adsorption process through the formation of coordinate bonds with the metal atoms. Studies on similar triazole-thiol derivatives have shown high inhibition efficiencies. For example, 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol demonstrated an inhibition efficiency of 88.6% for mild steel in an acidic medium. icrc.ac.ir Future research could focus on evaluating the corrosion inhibition performance of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- and its derivatives on different metals and under various corrosive conditions.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multidentate nature of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- makes it an excellent ligand for the construction of coordination polymers and MOFs. These materials are crystalline solids composed of metal ions or clusters connected by organic linkers. The structure and properties of coordination polymers can be tuned by varying the metal ion and the organic ligand. nih.govacs.org The resulting materials can have applications in gas storage, catalysis, and sensing. The pyridyl and triazole nitrogen atoms, along with the thiol sulfur atom, can coordinate to metal centers in various modes, leading to the formation of diverse and complex structures.

Luminescent Materials: Metal complexes of triazole-pyridine ligands have been shown to exhibit interesting photoluminescent properties. rsc.orgbham.ac.uk The emission characteristics of these complexes can be tuned by modifying the ligand structure and the metal center. For instance, copper(I) complexes with functionalized 1,2,3-triazole ligands have been reported to show tunable green to orange emissions. rsc.org Similarly, iridium(III) and ruthenium(II) complexes with triazole-pyridine ligands have been studied for their luminescence properties. bham.ac.uk Future investigations could explore the synthesis and photophysical characterization of metal complexes of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)-, with the aim of developing new materials for applications in lighting, displays, and sensors.

Integration of Advanced Experimental and Computational Methodologies

To accelerate the discovery and development of new derivatives of 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- and to fully understand their properties, it is crucial to integrate advanced experimental and computational techniques.

Computational Studies: Density Functional Theory (DFT) is a powerful computational tool for studying the electronic structure, molecular geometry, and reactivity of molecules. acs.org DFT calculations can provide valuable insights into the properties of 1H-1,2,4-triazole-3-thiol derivatives and can be used to predict their behavior in different applications. For example, DFT can be used to:

Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the electronic properties and reactivity of the molecules. nih.gov

Simulate the adsorption of the molecules on metal surfaces to elucidate the mechanism of corrosion inhibition.

Predict the vibrational spectra (IR and Raman) and NMR chemical shifts to aid in the characterization of newly synthesized compounds. researchgate.net

Investigate the electronic transitions responsible for the photophysical properties of metal complexes. rsc.org

The following table presents a summary of key parameters that can be obtained from DFT calculations and their relevance.

| DFT-Calculated Parameter | Relevance and Application |

| HOMO-LUMO Energy Gap (ΔE) | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Parameters like electronegativity, hardness, and softness provide insights into the overall reactivity of the molecule. |

| Adsorption Energy | Quantifies the strength of the interaction between the molecule and a metal surface, crucial for corrosion inhibition studies. |

Advanced Experimental Techniques: The synthesis and characterization of novel derivatives and materials based on 1H-1,2,4-triazole-3-thiol, 5-(2-pyridyl)- will rely on a suite of advanced experimental techniques. These include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry are essential for confirming the structure and purity of synthesized compounds. ontosight.ai

Electrochemical Techniques: Cyclic voltammetry and electrochemical impedance spectroscopy are vital for studying the corrosion inhibition properties of these compounds and for investigating the electrochemical behavior of their metal complexes. mdpi.com